MFCD18317787
Description
MFCD18317787 is a chemical compound cataloged under the Molecular Design Limited (MDL) numbering system. Such compounds are frequently explored in medicinal chemistry and materials science due to their diverse reactivity and biological activity .
Properties
IUPAC Name |
5-(3-acetamidophenyl)-2-chloropyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O3/c1-8(18)17-11-4-2-3-9(5-11)10-6-12(14(19)20)13(15)16-7-10/h2-7H,1H3,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWVCNOGKQLKNQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=CC(=C(N=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80687757 | |
| Record name | 5-(3-Acetamidophenyl)-2-chloropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80687757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261950-49-5 | |
| Record name | 5-(3-Acetamidophenyl)-2-chloropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80687757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 5-(3-Acetylaminophenyl)-2-chloronicotinic acid involves several steps. One common method includes the acetylation of 3-aminophenyl with acetic anhydride to form 3-acetylaminophenyl. This intermediate is then subjected to a chlorination reaction with 2-chloronicotinic acid under controlled conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Chemical Reactions Analysis
5-(3-Acetylaminophenyl)-2-chloronicotinic acid undergoes various types of chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloronicotinic acid moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(3-Acetylaminophenyl)-2-chloronicotinic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 5-(3-Acetylaminophenyl)-2-chloronicotinic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in disrupting cellular processes critical for microbial and cancer cell survival.
Comparison with Similar Compounds
The following analysis compares MFCD18317787 with structurally and functionally analogous compounds, focusing on molecular properties, synthesis methods, and applications.
Table 1: Structural and Physicochemical Comparison
Key Observations :
Halogen substituents (Cl, Br) in CAS 918538-05-3 and CAS 1046861-20-4 enhance electrophilic reactivity, useful in cross-coupling reactions .
Solubility and Bioavailability :
- Low solubility (Log S < -2.5) is common across analogs, necessitating formulation optimization for drug delivery.
- Bioavailability scores (~0.55) suggest moderate absorption, typical for heterocyclic compounds .
Key Observations :
Catalytic Efficiency :
- Palladium catalysts (e.g., Pd(PPh₃)₄) enable high-yield cross-coupling in halogenated analogs .
- Green catalysts like A-FGO (CAS 1533-03-5) improve sustainability without compromising yield .
Purity Challenges :
- Halogenated byproducts in CAS 918538-05-3 require rigorous HPLC purification, increasing production costs .
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